molecular formula C19H21N3O2S2 B13798893 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-

Cat. No.: B13798893
M. Wt: 387.5 g/mol
InChI Key: YMZXMZXPDQRHOK-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core substituted with ethyl (C5), methyl (C2 and C6), and a thioether-linked acetamide moiety attached to a 2-methoxyphenyl group. The thienopyrimidine scaffold is known for its electron-rich aromatic system, which enhances π-π stacking interactions in biological targets .

Properties

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S2/c1-5-13-11(2)26-19-17(13)18(20-12(3)21-19)25-10-16(23)22-14-8-6-7-9-15(14)24-4/h6-9H,5,10H2,1-4H3,(H,22,23)

InChI Key

YMZXMZXPDQRHOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)- typically involves:

  • Construction of the thieno[2,3-d]pyrimidine core.
  • Introduction of alkyl substituents (ethyl and methyl groups).
  • Formation of the thioether linkage at the 4-position of the pyrimidine ring.
  • Attachment of the acetamide group substituted with a 2-methoxyphenyl moiety.

This multi-step synthesis requires precise control of reaction conditions, reagents, and purification steps to obtain the target compound with high purity and yield.

Synthesis of Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is synthesized by condensation reactions involving aminothiophenes and suitable pyrimidine precursors. Literature on related thioxopyrimidines indicates that sulfur-containing heterocycles can be prepared by reacting amino-substituted heterocycles with carbon disulfide or isothiocyanates under basic or reflux conditions to introduce the thioxo or thioether functionalities.

For example, the synthesis of 2-thioxopyrimidines involves:

  • Reaction of amino heterocycles with ethyl isothiocyanate to form thioxo derivatives.
  • Subsequent alkylation (e.g., methyl iodide) and alcoholysis to modify sulfur substituents.

These methods provide a framework for constructing the thieno[2,3-d]pyrimidine core with sulfur substituents necessary for further functionalization.

Attachment of the Acetamide Group with 2-Methoxyphenyl Substitution

The acetamide moiety bearing the 2-methoxyphenyl substituent is typically introduced by acylation reactions involving:

  • Reaction of the amino group on the 2-methoxyphenylamine derivative with an acyl chloride or anhydride.
  • Alternatively, coupling reactions using carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide) in solvents like dimethylformamide (DMF) facilitate amide bond formation with cyanoacetic acid derivatives or acetamides.

In related syntheses, 2-methoxyphenyl-substituted acetamides are prepared by:

  • Heating the amine with acyl precursors in alcoholic solvents under reflux.
  • Purification by filtration and recrystallization to obtain high yields (typically 50-85%) of the amide products.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thieno[2,3-d]pyrimidine core Aminothiophene + ethyl isothiocyanate Basic medium Reflux Moderate Formation of 2-thioxopyrimidine intermediate
Alkylation of thioxo group Methyl iodide Alcoholic solvent Reflux Moderate Methylsulfanyl derivative formation
Thioether bond formation Thiol intermediate + electrophilic pyrimidine Various Controlled heating Variable Nucleophilic substitution to form C-S bond
Acetamide formation 2-Methoxyphenylamine + acyl chloride/anhydride DMF or isopropanol Reflux 50-85% Amide bond formation via carbodiimide coupling

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Thieno[2,3-d]pyrimidine vs. Pyrimidine Derivatives
  • Analog (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide replaces the thienopyrimidine with a dihydropyrimidine ring, reducing aromaticity but introducing a ketone group that may enhance hydrogen bonding .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents LogP* (Predicted)
Target Compound Thieno[2,3-d]pyrimidine 5-Ethyl, 2,6-dimethyl 3.8
Compound Dihydropyrimidine 4-Methyl, 6-oxo 2.5
Compound (3a-o) Thiazolidinedione-fused Dioxothiazolidin-ylidene 2.2

*LogP values estimated using MarvinSketch 22.3.

Substituent Effects on Bioactivity

Thioether-Acetamide Linkage
  • Target Compound : The thioether bridge (SCH2) enhances metabolic stability compared to oxygen or nitrogen linkers. The 2-methoxyphenyl group provides moderate electron-donating effects, which may influence receptor binding .
Aryl Group Modifications
  • Compounds: Substitution with 4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy groups introduces a thiazolidinedione moiety, which is associated with hypoglycemic activity via PPAR-γ modulation .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • Target Compound: The 2-methoxyphenyl group and thienopyrimidine core likely result in low aqueous solubility (predicted <0.1 mg/mL), necessitating formulation aids.
  • Compounds : The hydrophilic thiazolidinedione moiety improves solubility (1.5–2.2 mg/mL), enhancing oral bioavailability .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Thioether formation: Reacting the thieno[2,3-d]pyrimidin-4-ylthiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent selection: Polar aprotic solvents like DMF or DMSO are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature control: Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation .
  • Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase .

Data Validation:

  • Yield optimization: Adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetyl chloride) improves yields to >75% .
  • Purity checks: NMR and LC-MS confirm the absence of unreacted starting materials (e.g., δ 10.10 ppm for NHCO in ¹H NMR) .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
A multi-technique approach is used:

  • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.82–7.28 ppm for phenyl groups), methylene protons (δ 4.12 ppm for SCH₂), and methoxy groups (δ 3.8 ppm) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
  • Elemental analysis: Carbon (C: 45.29%) and nitrogen (N: 12.23%) content must align with theoretical values (error <0.1%) .

Advanced Tip:

  • DEPT-135 NMR: Differentiates CH₃, CH₂, and CH groups in complex spectra .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from impurities or tautomeric forms. Strategies include:

  • 2D NMR (COSY, HSQC): Maps proton-proton and proton-carbon correlations to confirm connectivity .
  • Variable-temperature NMR: Identifies dynamic processes (e.g., hindered rotation in acetamide groups) .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural proof for ambiguous cases .

Case Study:
In , a discrepancy in sulfur content (found: 9.30% vs. calcd: 9.32%) was resolved by repeating combustion analysis under argon to prevent oxidation .

Advanced: How to evaluate biological activity and identify molecular targets?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition: Use ADP-Glo™ assays to measure ATPase activity inhibition (IC₅₀ determination) .
    • Antimicrobial screening: Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Target identification:
    • Molecular docking: AutoDock Vina predicts binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) .
    • SPR spectroscopy: Quantifies binding affinity (KD) to purified protein targets .

Data Interpretation:
In , the compound’s pyrazolo[3,4-d]pyrimidine core showed selective inhibition of PI3Kα (IC₅₀ = 0.8 µM) via competitive ATP binding .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications: Replace the thieno[2,3-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess ring flexibility .
  • Substituent variation:
    • Methoxy group: Replace with ethoxy or nitro groups to study electronic effects on bioactivity .
    • Thioether linker: Substitute with sulfone or sulfonamide to evaluate steric vs. electronic contributions .
  • Biological testing: Compare IC₅₀ values across analogs using standardized assays (e.g., MTT for cytotoxicity) .

Example from :
Replacing the 4-acetylphenyl group with a 4-nitrophenyl group increased antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .

Advanced: How to optimize reaction yield when scaling up synthesis?

Methodological Answer:

  • Process parameters:
    • Reagent addition rate: Slow addition of chloroacetyl chloride minimizes exothermic side reactions .
    • Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .
  • Workup optimization:
    • Precipitation: Adjust pH to 6–7 during aqueous workup to maximize product recovery .
    • Column chromatography: Optimize gradient elution (e.g., 20–50% EtOAc in hexane) for efficient purification .

Case Study:
In , increasing reaction time from 4h to 8h improved yield from 65% to 80% by ensuring complete thioether formation .

Advanced: How to assess stability and degradation pathways under experimental conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acid/base hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h .
    • Oxidative stress: Treat with 3% H₂O₂ to identify sulfoxide/sulfone degradation products .
  • Analytical monitoring:
    • HPLC-DAD: Track degradation kinetics (λ = 254 nm) .
    • LC-MS/MS: Characterize degradation products via fragmentation patterns .

Key Finding:
In , the compound showed instability in alkaline conditions, forming a hydrolyzed acetamide derivative (m/z 245.1) .

Advanced: How to design in vitro vs. in vivo studies for preclinical evaluation?

Methodological Answer:

  • In vitro design:
    • Cell lines: Use HEK293 for toxicity screening and HCT116 for anticancer activity .
    • Dose range: 0.1–100 µM, with 24–72h exposure .
  • In vivo design:
    • Animal models: Xenograft mice for antitumor efficacy (dose: 10–50 mg/kg, i.p., 21 days) .
    • Pharmacokinetics: Measure plasma half-life (t₁/₂) via LC-MS after single-dose administration .

Ethical Note:
Per and , the compound is restricted to non-human research, requiring IACUC-approved protocols .

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